3-(5-chloro-1-methyl-1H-imidazol-2-yl)-4,4,5,5,5-pentafluoro-3-hydroxypentanoic acid hydrochloride

Catalog No.
S3009448
CAS No.
1423028-07-2
M.F
C9H9Cl2F5N2O3
M. Wt
359.07
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-chloro-1-methyl-1H-imidazol-2-yl)-4,4,5,5,5-p...

CAS Number

1423028-07-2

Product Name

3-(5-chloro-1-methyl-1H-imidazol-2-yl)-4,4,5,5,5-pentafluoro-3-hydroxypentanoic acid hydrochloride

IUPAC Name

3-(5-chloro-1-methylimidazol-2-yl)-4,4,5,5,5-pentafluoro-3-hydroxypentanoic acid;hydrochloride

Molecular Formula

C9H9Cl2F5N2O3

Molecular Weight

359.07

InChI

InChI=1S/C9H8ClF5N2O3.ClH/c1-17-4(10)3-16-6(17)7(20,2-5(18)19)8(11,12)9(13,14)15;/h3,20H,2H2,1H3,(H,18,19);1H

InChI Key

NTVFVQNTLHIZFA-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1C(CC(=O)O)(C(C(F)(F)F)(F)F)O)Cl.Cl

Solubility

not available

The compound 3-(5-chloro-1-methyl-1H-imidazol-2-yl)-4,4,5,5,5-pentafluoro-3-hydroxypentanoic acid hydrochloride is a synthetic organic molecule characterized by its unique structure and functional groups. It contains a pentafluorinated chain, a hydroxypentanoic acid moiety, and a chloro-substituted imidazole ring. The presence of multiple fluorine atoms enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

  • Fluorinated compounds can have various toxic effects, and the specific effects of this molecule would depend on its structure and reactivity [].
  • The presence of a chloride ion suggests mild irritant properties.
  • Standard laboratory safety practices should be followed when handling unknown compounds.
Typical of carboxylic acids and imidazole derivatives:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides through reaction with amines.
  • Nucleophilic substitution: The chlorine atom in the imidazole ring can be replaced by nucleophiles.

These reactions are crucial for modifying the compound to enhance its properties or to create derivatives for further study.

The biological activity of this compound is primarily linked to its role as a neprilysin inhibitor. Neprilysin is an enzyme involved in the degradation of various peptides, including amyloid beta, which is implicated in Alzheimer's disease. Inhibition of this enzyme may lead to increased levels of neuroprotective peptides, potentially providing therapeutic benefits in neurodegenerative conditions .

The synthesis of 3-(5-chloro-1-methyl-1H-imidazol-2-yl)-4,4,5,5,5-pentafluoro-3-hydroxypentanoic acid hydrochloride typically involves the following steps:

  • Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.
  • Fluorination: Introduction of fluorine atoms can be achieved via electrophilic fluorination methods or using fluorinating agents.
  • Carboxylic Acid Functionalization: The hydroxypentanoic acid moiety can be synthesized through chain elongation reactions involving carboxylic acids and alcohols.
  • Hydrochloride Salt Formation: The final step often involves converting the base form into its hydrochloride salt to enhance solubility and stability.

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing neprilysin inhibitors for treating Alzheimer's disease.
  • Research Tools: Used in studies exploring peptide metabolism and neuroprotection mechanisms.
  • Chemical Probes: It may serve as a probe in biochemical assays related to enzyme activity.

Interaction studies involving this compound focus on its binding affinity to neprilysin and other related enzymes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to determine binding kinetics and thermodynamics. Understanding these interactions is critical for optimizing its efficacy as a therapeutic agent.

Several compounds share structural or functional similarities with 3-(5-chloro-1-methyl-1H-imidazol-2-yl)-4,4,5,5,5-pentafluoro-3-hydroxypentanoic acid hydrochloride, including:

Compound NameStructural FeaturesUnique Attributes
5-Chloro-2-hydroxyphenyl derivativeHydroxy group on phenylKnown for anti-inflammatory properties
Pentafluoropropionic acidPentafluorinated chainUsed in various chemical syntheses
Imidazole-based inhibitorsImidazole ringBroad spectrum anti-cancer activity

These compounds are notable for their unique attributes that distinguish them from the target compound while sharing similar functional groups or biological targets.

Dates

Modify: 2024-04-14

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